molecular formula C9H13N5O10 B14666849 Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate CAS No. 36235-44-6

Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate

Cat. No.: B14666849
CAS No.: 36235-44-6
M. Wt: 351.23 g/mol
InChI Key: ZXCVPZBCADFNPO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of multiple nitro groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate typically involves the nitration of piperidine derivatives followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups. The esterification step involves the reaction of the nitrated piperidine derivative with ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. The use of automated systems for temperature and reaction control can help in achieving high yields and purity. The esterification step can be scaled up using batch or continuous flow reactors, depending on the production requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties, such as high-energy materials and explosives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate is primarily related to its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may target specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester used in perfumes and as a solvent.

Properties

CAS No.

36235-44-6

Molecular Formula

C9H13N5O10

Molecular Weight

351.23 g/mol

IUPAC Name

ethyl 2-(3,3,5,5-tetranitropiperidin-1-yl)acetate

InChI

InChI=1S/C9H13N5O10/c1-2-24-7(15)3-10-5-8(11(16)17,12(18)19)4-9(6-10,13(20)21)14(22)23/h2-6H2,1H3

InChI Key

ZXCVPZBCADFNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(CC(C1)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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